molecular formula C22H22ClFN4O2 B2765051 5-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775385-03-9

5-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B2765051
CAS RN: 1775385-03-9
M. Wt: 428.89
InChI Key: ODTJJRDQZGXWFG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a piperidine ring, which is a common structure in many pharmaceuticals . It also contains a 1,2,4-triazole ring, which is a type of heterocyclic compound that is often found in various pharmaceuticals and agrochemicals .

Scientific Research Applications

Molecular Docking Studies

A study on benzimidazole derivatives bearing 1,2,4-triazole, structurally similar to the requested compound, revealed insights into their anti-cancer properties through molecular docking. The research identified stable states, conformers, and the potential for anti-cancer activity based on interactions with the EGFR binding pocket, indicating a promising approach for designing cancer therapeutics (Karayel, 2021).

Synthesis and Antimicrobial Activities

Another study focused on the synthesis of new 1,2,4-triazole derivatives and their antimicrobial activities. This research, involving compounds with a similar structural framework, demonstrated that such derivatives could possess significant antimicrobial properties, providing a foundation for developing new antimicrobial agents (Bektaş et al., 2007).

Conformational Analysis and Crystal Structure

The conformational analysis and crystal structure of a closely related compound, {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, fumaric acid salt, was studied. This research detailed the conformation of the piperidin ring, the enthalpy of activation of the rotational barrier around the CN bond, and provided insights into the solid and solution conformations, which are crucial for understanding the physical and chemical properties of such compounds (Ribet et al., 2005).

properties

IUPAC Name

3-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClFN4O2/c1-14-2-4-15(5-3-14)13-28-20(25-26-22(28)30)16-8-10-27(11-9-16)21(29)17-6-7-19(24)18(23)12-17/h2-7,12,16H,8-11,13H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTJJRDQZGXWFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

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